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Compound of Interest

Compound Name: CMO05

Cat. No.: B15609851

Head-to-Head Comparison: DM005 vs. Amivantamab

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, bispecific antibodies and
antibody-drug conjugates (ADCs) are emerging as powerful modalities. This guide provides a
detailed, data-supported comparison of two innovative compounds targeting the epidermal
growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET): the
investigational bispecific ADC, DM005, and the approved bispecific antibody, amivantamab
(Rybrevant®).

Executive Summary

DMOO05 is a novel, investigational bispecific antibody-drug conjugate that targets both EGFR
and c-MET, delivering a cytotoxic payload to tumor cells. It is currently in a Phase 1 clinical trial
for advanced solid tumors. Amivantamab is a commercially available bispecific antibody that
also targets EGFR and c-MET and is approved for the treatment of non-small cell lung cancer
(NSCLC) with specific EGFR exon 20 insertion mutations. This guide will delve into their
mechanisms of action, available clinical and preclinical data, and provide a framework for
understanding their potential therapeutic applications.

Comparative Data Overview
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The following table summarizes the key characteristics of DM005 and amivantamab based on

currently available information.

Amivantamab

Feature DMO005
(Rybrevant®)

Bispecific Antibody-Drug ) - )

Compound Type ) Bispecific Antibody
Conjugate (ADC)

Targets EGFR and c-MET EGFR and c-MET
DNA topoisomerase | inhibitor

Payload None

(BCPTO02)

Mechanism of Action

- Dual targeting of EGFR and
c-MET- Internalization and
delivery of cytotoxic payload-
Inhibition of EGFR and c-MET

signaling

- Ligand blocking- Receptor
degradation- Immune cell-
directing activity (ADCC)

Developer

Doma Biopharmaceutical
(Suzhou) Co., Ltd.

Janssen Pharmaceutical

(Johnson & Johnson)

Development Stage

Phase 1 Clinical Trial
(NCT06515990)[1][2][3][4]

Approved and marketed

Indications

Advanced Solid Tumors (in
clinical trials)[1][3][4]

Metastatic non-small cell lung
cancer (NSCLC) with EGFR

exon 20 insertion mutations[5]

[6]

Administration

Intravenous (1V) infusion[1][2]

Intravenous (V) infusion[7] or

subcutaneous injection[7]

In-Depth Analysis
DMO005: A Novel Bispecific ADC

DMOO05 is a promising bispecific ADC designed to enhance anti-tumor activity and specificity by

targeting two well-validated cancer-associated antigens, EGFR and c-MET.[8][9] This dual-
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targeting approach aims to overcome resistance mechanisms and improve efficacy in tumors
where both receptors are co-expressed.

Mechanism of Action:

DMOO5 is constructed from a fully human anti-EGFR x c-MET bispecific antibody conjugated to
a novel DNA topoisomerase | inhibitor payload (BCPT02) via a hydrophilic, protease-cleavable
linker.[4][8] The proposed mechanism involves:

» Binding: The bispecific antibody component of DM005 simultaneously binds to EGFR and c-
MET on the surface of tumor cells.

« Internalization: This binding is designed to trigger enhanced receptor-mediated endocytosis,
leading to the internalization of the ADC into the tumor cell.

» Payload Release: Once inside the cell, the linker is cleaved, releasing the cytotoxic payload.

o Cell Death: The topoisomerase | inhibitor induces DNA damage, leading to apoptosis of the
cancer cell.

Preclinical studies have indicated that DM0O0O5 demonstrates robust anti-tumor activity in
various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including
those resistant to EGFR and MET tyrosine kinase inhibitors (TKIs).[8][10]

Experimental Workflow: DMOO5 Clinical Trial

Treatment Phase (21-day cycles)

Screening Phase (up to 28 days) Follow-up Phase

Patient Recruitment . [ end of Treatment visit
(Advanced Solid Tumors) | (+7 days)

Follow-up Visit
(+30 days)

Baseline Assessments }»—l» h

DMOO5 IV Infusion
Day 1 of each cycle)
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Caption: Workflow of the Phase 1 clinical trial for DM0O05 (NCT06515990).

Signaling Pathway: DM005 Mechanism of Action
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Caption: Simplified signaling pathway illustrating the mechanism of action of DM0OOS5.

Amivantamab (Rybrevant®): An Approved Bispecific
Antibody

Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that targets both
EGFR and c-MET.[11] It is approved for the treatment of adult patients with locally advanced or
metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on
or after platinum-based chemotherapy.[5]

Mechanism of Action:
Amivantamab employs a multi-faceted approach to inhibit tumor growth:[5][11][12]

» Ligand Blocking: It prevents the binding of ligands (like EGF and HGF) to both EGFR and c-
MET, thereby inhibiting downstream signaling pathways that promote cell proliferation and
survival.

o Receptor Degradation: Amivantamab binding leads to the internalization and degradation of
both EGFR and c-MET, reducing their presence on the cell surface.

o Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its
binding to Fcy receptors on immune effector cells, such as natural killer (NK) cells, leading to
antibody-dependent cellular cytotoxicity (ADCC).

Clinical Data Summary:

Clinical trials have demonstrated the efficacy of amivantamab in its approved indication. In the
CHRYSALIS Phase 1 study, amivantamab monotherapy showed a confirmed overall response
rate (ORR) of 40% in patients with EGFR exon 20 insertion-mutated NSCLC who had
progressed on platinum-based chemotherapy.[13] The median duration of response was 11.1
months, and the median progression-free survival was 8.3 months.[13]

More recent studies have explored amivantamab in combination with lazertinib, showing
improved progression-free and overall survival in EGFR-mutated advanced lung cancer
compared to osimertinib in a phase 3 trial.[14]
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Signaling Pathway: Amivantamab Mechanism of Action
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Caption: Simplified signaling pathway illustrating the mechanism of action of amivantamab.
Experimental Protocols
DMOO05 First-in-Human Clinical Trial (NCT06515990)[1][3][4]
o Study Design: A multi-center, open-label, dose-escalation and dose-expansion study.

o Objectives: To evaluate the safety, tolerability, preliminary efficacy, and pharmacokinetics of
DMOO5 in patients with advanced solid tumors.

o Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the
recommended dose for expansion (RDE) using a 3+3 dose-escalation design.
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o Part 2 (Dose Expansion): To further evaluate the safety, tolerability, and efficacy in specific
patient cohorts, including those with EGFR-mutated NSCLC and head and neck squamous
cell carcinoma (HNSCC).

« Intervention: DM005 administered as an intravenous infusion on Day 1 of each 21-day cycle.
e Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and adverse events.

e Secondary Outcome Measures: Overall response rate (ORR), duration of response (DOR),
progression-free survival (PFS), and pharmacokinetic parameters.

Conclusion

DMO0O05 and amivantamab represent two distinct yet related strategies for targeting EGFR and
c-MET in cancer. While amivantamab has established its clinical utility as a bispecific antibody
in a specific subset of NSCLC, DMO0O05, as a bispecific ADC, holds the potential for a different
therapeutic profile by delivering a potent cytotoxic payload directly to tumor cells.

The ongoing clinical development of DM0O05 will be crucial in defining its safety and efficacy
profile. Researchers and clinicians should closely monitor the forthcoming data from the Phase
1 trial, as it will provide the first insights into the clinical potential of this novel ADC. The head-
to-head comparison with established therapies like amivantamab will be essential in
determining the future role of DMOO5 in the oncology treatment paradigm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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